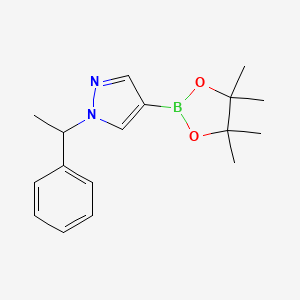![molecular formula C13H17BrN2O3 B1406486 叔丁基3-[(5-溴-2-吡啶基)氧基]氮杂环丁烷-1-羧酸酯 CAS No. 1335049-06-3](/img/structure/B1406486.png)
叔丁基3-[(5-溴-2-吡啶基)氧基]氮杂环丁烷-1-羧酸酯
描述
Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate, also referred to as TBPA, is a synthetic compound that has been used in a variety of scientific research applications. TBPA is a versatile compound that can be used as a reactant, catalyst, and/or intermediate in organic synthesis. It is also used in the fields of biochemistry, pharmacology, and biotechnology. TBPA has been studied for its potential to act as an inhibitor of a variety of enzymes, including cytochrome P450 and glutathione S-transferase. Additionally, TBPA has been investigated for its potential to act as an anti-cancer and anti-inflammatory agent.
科学研究应用
合成和生物活性
叔丁基3-[(5-溴-2-吡啶基)氧基]氮杂环丁烷-1-羧酸酯由于其结构的独特性和潜在的生物活性,是药物化学领域中备受关注的化合物。其合成和生物学评估对于理解其在科学研究中的应用至关重要,特别是在开发新的药理剂方面。
一项研究专注于合成和评估一系列N-烷基1-芳基-5-(1H-吡咯-1-基)-1H-吡唑-3-羧酰胺作为人重组受体hCB1的新型配体,证明了叔烷基链对受体亲和力的重要性。具有叔丁基基团的化合物,如叔丁基3-[(5-溴-2-吡啶基)氧基]氮杂环丁烷-1-羧酸酯,显示出显着的hCB1受体亲和力,表明在与大麻素相关的治疗研究中具有潜在的应用 (Silvestri et al., 2010).
另一项研究调查了抗氧化剂化合物的保护活性,包括那些含有叔丁基基团的化合物,以对抗可能导致脑瘫等疾病的脑损伤。研究发现,某些8-烷基氨基-1,4-苯并恶嗪,包括那些带有叔丁基取代基的化合物,在预防有害物质引起的损伤方面是有效的,突出了叔丁基类化合物在神经保护研究中的潜力 (Largeron et al., 2001).
抗氧化特性和抗炎活性
叔丁基类化合物的抗氧化特性已在各种研究中得到探索。例如,研究了抗氧化剂(包括那些含有叔丁基基团的抗氧化剂)对喂食过氧化物增殖剂的大鼠肝肿瘤发生的抑制作用,表明此类化合物可能在癌症预防中发挥作用 (Rao et al., 1984).
此外,还研究了2,6-二叔丁基苯酚在4位具有杂环基团的合成和抗炎活性,一些化合物显示出显着的抗关节炎活性,进一步强调了叔丁基衍生物在炎症性疾病中的治疗潜力 (Isomura et al., 1984).
神经保护和细胞增殖
自旋捕获剂α-苯基-N-叔丁基硝酮因其对“摇头丸”诱导的血清素神经元神经变性的保护作用而受到研究,证明了叔丁基化合物在神经保护策略中的相关性 (Colado & Green, 1995)。另一项研究优化了大鼠前胃中DNA的体内标记以研究细胞增殖,使用3-叔丁基-4-羟基茴香豆确保细胞增殖,突出了叔丁基衍生物在细胞和分子生物学研究中的效用 (Joksiċ et al., 2017).
属性
IUPAC Name |
tert-butyl 3-(5-bromopyridin-2-yl)oxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-11-5-4-9(14)6-15-11/h4-6,10H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGDWTMABFWBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B1406404.png)
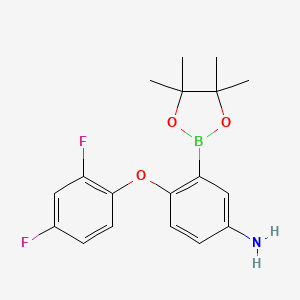
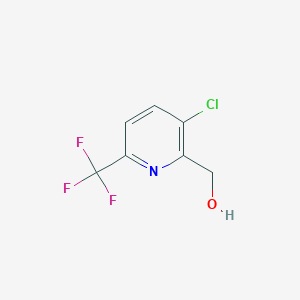
![1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406407.png)
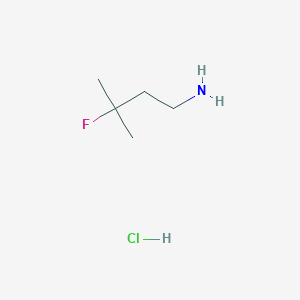
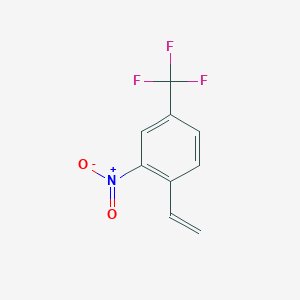

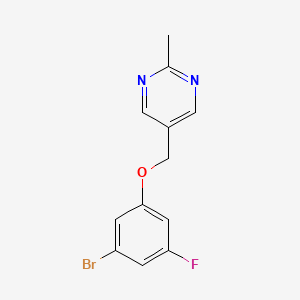

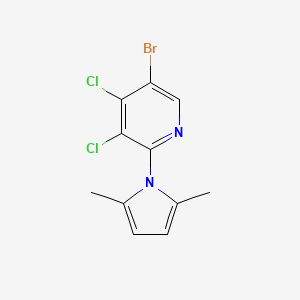
![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)
![1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406424.png)
